DC10SMe

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

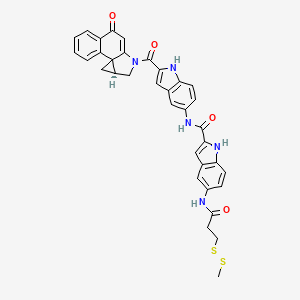

Molecular Formula |

C35H29N5O4S2 |

|---|---|

Molecular Weight |

647.8 g/mol |

IUPAC Name |

5-[3-(methyldisulfanyl)propanoylamino]-N-[2-[(13S)-8-oxo-11-azatetracyclo[8.4.0.01,13.02,7]tetradeca-2,4,6,9-tetraene-11-carbonyl]-1H-indol-5-yl]-1H-indole-2-carboxamide |

InChI |

InChI=1S/C35H29N5O4S2/c1-45-46-11-10-32(42)36-22-6-8-26-19(12-22)14-28(38-26)33(43)37-23-7-9-27-20(13-23)15-29(39-27)34(44)40-18-21-17-35(21)25-5-3-2-4-24(25)30(41)16-31(35)40/h2-9,12-16,21,38-39H,10-11,17-18H2,1H3,(H,36,42)(H,37,43)/t21-,35?/m1/s1 |

InChI Key |

LMJIHUHQBTUVRR-HPUOVZDUSA-N |

Isomeric SMILES |

CSSCCC(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)N5C[C@H]6CC67C5=CC(=O)C8=CC=CC=C78 |

Canonical SMILES |

CSSCCC(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)N5CC6CC67C5=CC(=O)C8=CC=CC=C78 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the DNA Alkylation Mechanism of DC10SMe

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of DC10SMe, a potent DNA alkylating agent. The content herein is curated for an audience with a strong background in molecular biology, pharmacology, and drug development.

Core Mechanism of Action: DNA Alkylation

This compound is a member of the CBI (cyclopropyl-pyrrolo-indole) family of DNA alkylating agents. Its cytotoxic effects are mediated through the covalent modification of DNA, leading to the disruption of essential cellular processes such as DNA replication and transcription, ultimately inducing cell death.

The active form of this compound possesses a reactive cyclopropane ring. The core of its mechanism of action is the alkylation of the N-3 position of adenine in the minor groove of the DNA double helix.[1] This reaction proceeds via a nucleophilic attack from the N-3 atom of adenine on one of the electrophilic carbons of the cyclopropane ring, leading to the formation of a stable covalent bond and a DNA-drug adduct.[1]

The formation of this adduct distorts the DNA helix, interfering with the binding of DNA polymerases and transcription factors. This disruption of DNA metabolism is a key factor in the potent cytotoxicity of this compound.

Quantitative Data on Cytotoxic Activity

The cytotoxic potency of this compound has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the drug that inhibits 50% of cell growth, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (pM) |

| Ramos | Burkitt's Lymphoma | 15 |

| Namalwa | Burkitt's Lymphoma | 12 |

| HL60/s | Acute Promyelocytic Leukemia | 12 |

Table 1: In Vitro Cytotoxicity of this compound. [1] The data demonstrates the potent cytotoxic activity of this compound against various hematological cancer cell lines.

Experimental Protocols

The following are summaries of key experimental protocols used to characterize the DNA alkylating activity and cytotoxicity of this compound.

DNA Alkylation Assay

This assay is designed to confirm the covalent binding of this compound to DNA and to identify the site of alkylation.

Methodology:

-

DNA Incubation: Double-stranded DNA is incubated with this compound at 37°C in a buffer solution.

-

Enzymatic Digestion: The DNA is then subjected to enzymatic digestion to break it down into individual nucleosides.

-

LC-MS/MS Analysis: The resulting mixture of nucleosides is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Adduct Identification: The mass spectrometer is used to identify the specific DNA-drug adduct by its unique mass-to-charge ratio, confirming the covalent modification of adenine by this compound.

In Vitro Cytotoxicity Assay

This assay measures the dose-dependent effect of this compound on the viability of cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Drug Treatment: The cells are then treated with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is assessed using a colorimetric assay, such as the MTT or CellTiter-Glo assay, which measures metabolic activity.

-

IC50 Determination: The IC50 value is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Mechanism and Workflows

The following diagrams illustrate the key processes involved in the action of this compound.

Caption: Mechanism of this compound DNA Alkylation and Cellular Fate.

Caption: Experimental Workflow for In Vitro Cytotoxicity Assay.

References

fundamental principles of DC10SMe cytotoxicity

An in-depth analysis of scientific literature reveals no specific cytotoxic agent designated "DC10SMe." This suggests that the requested topic may refer to a novel or proprietary compound not yet widely documented in publicly accessible research. It is also possible that "this compound" is an internal designation or a potential typographical error.

To provide a relevant and accurate technical guide, clarification on the identity of "this compound" is essential. Specifically, providing a full chemical name, any known alternative names, a CAS registry number, or citations of any existing research would be necessary to proceed with a comprehensive review of its cytotoxic principles.

In the absence of specific data on "this compound," this guide will outline the fundamental principles of cytotoxicity, drawing on established mechanisms that are frequently implicated in the action of novel therapeutic agents. This will serve as a foundational framework that can be applied once more specific information about the compound becomes available. The following sections will detail common mechanisms of cytotoxicity, including the induction of apoptosis, the role of reactive oxygen species, and cell cycle arrest, along with the experimental protocols used to assess these effects.

General Principles of Cytotoxicity

Cytotoxicity, the quality of being toxic to cells, is a cornerstone of many therapeutic strategies, particularly in oncology. Cytotoxic agents can induce cell death through a variety of mechanisms, primarily by triggering apoptosis, generating oxidative stress, or interfering with the cell cycle.

Apoptosis Induction

Apoptosis, or programmed cell death, is a highly regulated process essential for normal tissue homeostasis. It can be initiated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways.

-

Extrinsic Pathway: This pathway is activated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to transmembrane death receptors on the cell surface. This binding event leads to the recruitment of adaptor proteins and the subsequent activation of initiator caspases, such as caspase-8 and caspase-10, which in turn activate executioner caspases like caspase-3, leading to the dismantling of the cell.[1][2][3]

-

Intrinsic Pathway: The intrinsic pathway is triggered by intracellular stress signals, such as DNA damage or growth factor withdrawal.[1] These signals lead to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors, most notably cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Activated caspase-9 then activates executioner caspases.[4]

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This method is widely used to differentiate between apoptotic, necrotic, and viable cells.

-

Cell Preparation: Culture cells to the desired confluency and treat with the cytotoxic agent for the specified time.

-

Harvesting: Gently harvest the cells and wash with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Reactive Oxygen Species (ROS) Generation

Reactive oxygen species are chemically reactive molecules containing oxygen. While they play roles in normal cell signaling, excessive production of ROS can lead to oxidative stress, causing damage to DNA, proteins, and lipids, ultimately inducing cell death. Many cytotoxic agents exert their effects by increasing intracellular ROS levels.

Experimental Protocol: Intracellular ROS Measurement using CM-H2DCFDA

CM-H2DCFDA is a cell-permeable probe that fluoresces upon oxidation by intracellular ROS.

-

Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with the cytotoxic agent for the desired duration.

-

Loading with CM-H2DCFDA: Remove the treatment medium and incubate the cells with CM-H2DCFDA solution in the dark.

-

Washing: Wash the cells with PBS to remove excess probe.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope. An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.

Cell Cycle Arrest

The cell cycle is a series of events that leads to cell division and proliferation. Checkpoints in the cell cycle ensure the fidelity of this process. Many cytotoxic compounds induce cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M), preventing cancer cells from proliferating. Prolonged cell cycle arrest can lead to apoptosis or senescence.

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This technique quantifies the DNA content of cells, allowing for the determination of the cell cycle phase distribution.

-

Cell Culture and Treatment: Culture and treat cells with the cytotoxic agent as previously described.

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (a DNA intercalating agent) and RNase A (to prevent staining of RNA).

-

Incubation: Incubate the cells in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing Cellular Pathways and Workflows

To illustrate the relationships between these cytotoxic mechanisms, Graphviz diagrams can be generated.

Caption: Overview of potential cytotoxic mechanisms.

Caption: Experimental workflow for apoptosis detection.

Quantitative Data Summary

Without specific data for "this compound," a generalized table structure for presenting cytotoxicity data is provided below. This table can be populated with experimental results once they are available.

| Cell Line | Treatment | IC50 (µM) | % Apoptotic Cells (at IC50) | Fold Increase in ROS (at IC50) | % Cells in G2/M Phase (at IC50) |

| Cancer Cell Line A | This compound | Data | Data | Data | Data |

| Cancer Cell Line B | This compound | Data | Data | Data | Data |

| Normal Cell Line | This compound | Data | Data | Data | Data |

This guide provides a foundational understanding of the key principles of cytotoxicity and the experimental approaches used to investigate them. To create a specific and in-depth technical guide on the core cytotoxic principles of "this compound," detailed information about the compound is required. Researchers, scientists, and drug development professionals are encouraged to apply these general principles and methodologies to elucidate the specific mechanisms of action of novel cytotoxic agents.

References

- 1. Apoptosis Signaling | Bio-Techne [bio-techne.com]

- 2. Specific signaling pathways mediated programmed cell death in tumor microenvironment and target therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Caspase-10 involvement in cytotoxic drug-induced apoptosis of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of DC10SMe in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC10SMe has emerged as a potent molecule in preclinical cancer research, demonstrating significant cytotoxic effects against various cancer cell lines. This technical guide provides an in-depth overview of this compound, focusing on its core mechanisms of action, its role as a payload in antibody-drug conjugates (ADCs), and its potential dual-action capabilities in inducing cancer cell death. This document synthesizes available data, details relevant experimental protocols, and visualizes key pathways and workflows to support further investigation and drug development efforts.

Core Mechanism of Action: DNA Alkylation

This compound is a potent DNA alkylating agent. Its primary mechanism of action involves the covalent modification of DNA, which disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. The active cyclopropyl form of this compound specifically alkylates the N-3 position of adenine residues within the DNA strand, forming a stable DNA adduct. This lesion is a form of DNA damage that, if not repaired, can be catastrophic for the cell.

The direct consequence of DNA alkylation is the activation of the DNA Damage Response (DDR) pathway. This complex signaling network senses the DNA lesion and initiates a cascade of events aimed at either repairing the damage or, if the damage is too severe, triggering programmed cell death (apoptosis).

Potential Dual-Action Mechanism: xCT Inhibition and Oxidative Stress

Research on the structurally related compound, DC10, suggests a potential secondary mechanism of action for this compound that involves the induction of oxidative stress. DC10 has been shown to be an inhibitor of the cystine/glutamate antiporter, system xCT (SLC7A11). This transporter is crucial for the uptake of cystine, a precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH).

By inhibiting xCT, DC10 leads to the depletion of intracellular GSH. A reduction in GSH levels compromises the cell's ability to neutralize reactive oxygen species (ROS), leading to a state of oxidative stress. Elevated ROS can damage cellular components, including lipids, proteins, and DNA, and can independently trigger apoptotic signaling pathways. This dual mechanism of direct DNA damage and induction of oxidative stress could lead to a synergistic anti-cancer effect.

Data Presentation

In Vitro Cytotoxicity of this compound

The cytotoxic potency of this compound has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency in the picomolar range.

| Cell Line | Cancer Type | IC50 (pM) |

| Ramos | Burkitt's Lymphoma | 15 |

| Namalwa | Burkitt's Lymphoma | 12 |

| HL-60/s | Acute Promyelocytic Leukemia | 12 |

Radiosensitizing Effects of the Related Compound DC10

Studies on the related xCT inhibitor, DC10, have demonstrated its ability to sensitize cancer cells to radiation therapy. This effect is attributed to the depletion of GSH and subsequent increase in ROS.

| Cell Line | Treatment | Outcome | Fold Change |

| A375 (Melanoma) | DC10 + Radiation | Increased DNA Damage (γH2AX) | Synergistic |

| A375 (Melanoma) | DC10 + Radiation | Reduced Colony Formation | Synergistic |

Signaling Pathways

DNA Damage Response and Apoptosis Induction by this compound

As a DNA alkylator, this compound activates the DNA Damage Response (DDR) pathway, which can lead to apoptosis. The following diagram illustrates the key signaling events initiated by this compound-induced DNA damage.

Preliminary Investigation of the Biological Activity of DC10SMe: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DC10SMe is a synthetic, highly potent cytotoxic agent belonging to the duocarmycin family of DNA alkylating agents. Its mechanism of action involves binding to the minor groove of DNA and subsequent alkylation of the N3 position of adenine, particularly within AT-rich sequences. This irreversible DNA damage triggers a cascade of cellular events, including the activation of the DNA damage response (DDR), cell cycle arrest, and ultimately, apoptosis. Due to its extraordinary potency, with IC50 values in the low picomolar range, this compound is primarily utilized as a payload in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. This document provides a preliminary overview of the biological activity of this compound, including its mechanism of action, available cytotoxicity data, and detailed protocols for foundational biological assays.

Mechanism of Action

This compound is a duocarmycin analogue characterized by a cyclopropylpyrroloindolone (CPI) core. This structure enables it to fit snugly within the minor groove of DNA. The mechanism proceeds in two main steps:

-

DNA Binding: The molecule non-covalently binds to AT-rich regions of the DNA minor groove.

-

DNA Alkylation: This binding event induces a conformational change in the molecule, activating the spirocyclopropyl group. This electrophilic cyclopropane then launches a nucleophilic attack on the N3 position of an adjacent adenine base, forming a permanent, covalent bond (adduct).

This irreversible alkylation of DNA creates a lesion that disrupts the helical structure. The cell recognizes this as significant DNA damage, which, if not repaired, can stall replication and transcription, leading to the activation of cell death pathways.[1]

Signaling Pathways

The DNA adducts formed by this compound are potent triggers of the DNA Damage Response (DDR) pathway. This leads to cell cycle arrest, primarily at the G2/M checkpoint, and induction of the intrinsic apoptotic pathway.

DNA Damage Response and Apoptosis Induction

The cellular response to this compound-induced DNA damage is a complex signaling cascade designed to address the genetic lesion. If the damage is too severe for repair, the cell is directed towards programmed cell death (apoptosis).

Caption: this compound-induced DNA Damage and Apoptosis Signaling Pathway.

Quantitative Biological Data

This compound exhibits potent cytotoxic activity against various human cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) values.

| Cell Line | Cancer Type | IC50 (pM) | Reference |

| Ramos | Burkitt's Lymphoma | 15 | [2] |

| Namalwa | Burkitt's Lymphoma | 12 | [2] |

| HL-60/s | Acute Promyelocytic Leukemia | 12 | [2] |

Experimental Protocols

The following sections detail standardized protocols for assessing the biological activity of this compound.

In Vitro Cytotoxicity Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

-

Target cancer cell lines (e.g., Ramos, Namalwa, HL-60/s)

-

Appropriate cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Opaque-walled 96-well microplates

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

Luminometer

Procedure:

-

Cell Seeding: Harvest cells during their logarithmic growth phase. Perform a cell count and dilute to the desired seeding density (e.g., 5,000-10,000 cells/well). Dispense 50 µL of the cell suspension into each well of an opaque-walled 96-well plate.

-

Compound Preparation: Prepare a serial dilution series of this compound in culture medium from the stock solution. Concentrations should span a wide range to capture the full dose-response curve (e.g., 0.1 pM to 10 nM).

-

Cell Treatment: Add 50 µL of the diluted this compound solutions to the respective wells. Include wells with untreated cells (vehicle control, e.g., 0.1% DMSO) and wells with medium only (background control).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Assay Protocol:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Subtract the average background luminescence from all other readings. Normalize the data to the vehicle control (100% viability). Plot the normalized viability against the logarithm of the this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

Caption: Workflow for the CellTiter-Glo® Cytotoxicity Assay.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the DNA content of cells to determine the distribution of the cell population throughout the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Target cancer cell lines

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) / RNase A Staining Solution

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere (if applicable) or reach a suitable density. Treat the cells with this compound at relevant concentrations (e.g., 1x and 10x the IC50 value) and a vehicle control for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells (including any floating cells from the supernatant) and wash them once with cold PBS.

-

Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Storage: Incubate the cells on ice for at least 2 hours or store them at -20°C overnight.

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cell pellet once with PBS.

-

Resuspend the cells in 500 µL of PI/RNase A staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Caption: Workflow for Cell Cycle Analysis using Flow Cytometry.

Conclusion and Future Directions

The preliminary data strongly indicate that this compound is an exceptionally potent DNA alkylating agent with significant cytotoxic effects against cancer cells. Its mechanism of action via irreversible DNA damage logically leads to cell cycle arrest and apoptosis. The provided protocols offer a foundational framework for further investigation into its biological activity. Future studies should focus on confirming the G2/M arrest and apoptotic induction in a wider range of cancer cell lines, elucidating the key protein players in the DNA damage response through techniques like Western blotting for phosphorylated H2A.X, Chk1/2, and cleaved caspases, and evaluating its efficacy and safety profile as a payload within an antibody-drug conjugate context.

References

Target Validation of DC10SMe in Specific Cancer Types: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the preclinical target validation strategy for DC10SMe, a novel investigational compound. It outlines the methodologies for confirming its mechanism of action, assessing target engagement in relevant cancer models, and establishing a clear rationale for its clinical development in specific oncological indications. This guide is intended for researchers, scientists, and drug development professionals actively involved in oncology drug discovery and translational medicine.

Introduction

This compound is a novel small molecule inhibitor designed to target key signaling pathways implicated in tumorigenesis and metastatic progression. Early preclinical data suggests that this compound exhibits potent anti-proliferative activity in a range of cancer cell lines. However, rigorous target validation is essential to confirm its mechanism of action and to identify the patient populations most likely to respond to treatment. This process involves a multi-faceted approach, integrating biochemical, cellular, and in vivo assays to build a robust evidence base for the therapeutic potential of this compound. The critical first step in developing a new drug is target validation, a process that can take several months and is designed to demonstrate that the drug's effects on its target can provide therapeutic benefits within a safe range.[1]

This guide details the experimental framework for the comprehensive target validation of this compound, with a focus on providing detailed protocols, structured data presentation, and visual representations of key biological processes and workflows.

Putative Mechanism of Action and Signaling Pathway

This compound is hypothesized to exert its anti-cancer effects through the inhibition of a critical kinase in the MAPK/ERK signaling pathway. This pathway is frequently hyperactivated in various cancers and plays a central role in regulating cell proliferation, survival, and metastasis.[2][3] The binding of this compound to its target kinase is expected to block downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells with a dependency on this pathway.

Below is a diagram illustrating the hypothesized mechanism of action of this compound within the MAPK/ERK signaling cascade.

Experimental Protocols for Target Validation

A series of key experiments are required to validate the target of this compound and to characterize its effects in cancer models.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular context.[4][5] The principle is based on the ligand-induced thermal stabilization of the target protein.

Protocol:

-

Cell Culture and Treatment: Culture cancer cells of interest (e.g., lung, colorectal) to 80-90% confluency. Treat cells with varying concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 2 hours) at 37°C.

-

Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-60°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

-

Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

-

Protein Quantification and Western Blot: Quantify the protein concentration of the soluble fractions. Analyze the presence of the target kinase in the soluble fractions by Western blotting using a specific antibody.

In Vitro Kinase Assay

This assay directly measures the inhibitory activity of this compound on its purified target kinase.

Protocol:

-

Reaction Setup: In a 384-well plate, prepare a reaction mixture containing the purified target kinase, a specific substrate peptide, ATP, and varying concentrations of this compound in a kinase assay buffer.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures ADP formation as a luminescent signal.

-

Data Analysis: Calculate the percentage of kinase inhibition at each this compound concentration and determine the IC50 value.

Western Blotting for Pathway Modulation

Western blotting is used to assess the effect of this compound on the phosphorylation status of downstream proteins in the target signaling pathway.

Protocol:

-

Cell Lysis: Treat cancer cells with this compound for various times and at different concentrations. Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase and its downstream effectors (e.g., p-ERK, total ERK).

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

In Vivo Xenograft Studies

Patient-derived xenograft (PDX) models in immunodeficient mice are crucial for evaluating the anti-tumor efficacy of this compound in a more physiologically relevant setting.

Protocol:

-

Tumor Implantation: Implant tumor fragments or cell suspensions from selected cancer patient samples subcutaneously into immunodeficient mice (e.g., NSG mice).

-

Tumor Growth and Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound or vehicle control according to a predetermined dosing schedule.

-

Tumor Measurement: Measure tumor volume regularly using calipers.

-

Pharmacodynamic Analysis: At the end of the study, collect tumor samples to assess target engagement and pathway modulation by Western blotting or immunohistochemistry.

Data Presentation and Interpretation

Quantitative data from the target validation studies should be summarized in a clear and concise manner to facilitate comparison and interpretation.

In Vitro Efficacy of this compound

| Cancer Type | Cell Line | Target Kinase IC50 (nM) | Cellular IC50 (nM) |

| Lung Cancer | A549 | 15 | 150 |

| Colorectal Cancer | HCT116 | 12 | 125 |

| Melanoma | A375 | 25 | 280 |

Table 1: Summary of in vitro potency of this compound in selected cancer cell lines.

In Vivo Anti-Tumor Efficacy of this compound in PDX Models

| Cancer Type | PDX Model | Dosing Schedule | Tumor Growth Inhibition (%) |

| Lung Cancer | LU-01-012 | 50 mg/kg, QD | 65 |

| Colorectal Cancer | CRC-05-021 | 50 mg/kg, QD | 72 |

| Melanoma | MEL-03-007 | 75 mg/kg, QD | 58 |

Table 2: Summary of in vivo anti-tumor efficacy of this compound in patient-derived xenograft models.

Conclusion

The target validation workflow described in this guide provides a robust framework for confirming the mechanism of action of this compound and for establishing a strong rationale for its clinical development in specific cancer types. The combination of in vitro and in vivo experiments will generate the necessary data to de-risk the progression of this compound into clinical trials and to identify potential predictive biomarkers for patient selection. A thorough and early-stage target validation process significantly increases the probability of success in subsequent clinical phases.

References

- 1. sygnaturediscovery.com [sygnaturediscovery.com]

- 2. Dual role of CXCL10 in cancer progression: implications for immunotherapy and targeted treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suppressive effects of dental pulp stem cells and its conditioned medium on development and migration of colorectal cancer cells through MAPKinase pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

- 5. benchchem.com [benchchem.com]

In Vitro Efficacy of the Styryl Benzoic Acid Derivative DC10 as a Radiosensitizer

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro efficacy of DC10, a novel styryl benzoic acid derivative. DC10 has been identified as a potent radiosensitizer that enhances the effects of radiation therapy in cancer cells. This document details the mechanism of action, summarizes key quantitative data from in vitro studies, provides detailed experimental protocols for the cited experiments, and visualizes the core signaling pathway. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development.

Introduction

Radiation therapy is a cornerstone of cancer treatment, however, intrinsic and acquired radioresistance in tumors remain significant clinical challenges. A promising strategy to overcome this resistance is the use of radiosensitizers, compounds that make cancer cells more susceptible to the cytotoxic effects of ionizing radiation. DC10, a styryl benzoic acid derivative, has emerged as a promising radiosensitizer. This document outlines the in vitro studies that have elucidated its mechanism of action and quantified its efficacy.

Mechanism of Action

DC10 functions by targeting the xCT (SLC7A11/SLC3A2) cystine/glutamate antiporter, which is frequently overexpressed in various cancer types. The xCT antiporter is crucial for the import of cystine, an essential precursor for the synthesis of the antioxidant glutathione (GSH). By inhibiting xCT, DC10 disrupts the intracellular redox balance, leading to a cascade of events that sensitize cancer cells to radiation.

The core mechanism can be summarized in the following steps:

-

xCT Inhibition: DC10 directly inhibits the function of the xCT antiporter on the cell membrane.

-

Cystine Uptake Blockade: The inhibition of xCT prevents the uptake of extracellular cystine.

-

Glutathione (GSH) Depletion: The lack of intracellular cystine limits the synthesis of glutathione, a major cellular antioxidant.

-

Increased Reactive Oxygen Species (ROS): Depletion of GSH leads to an accumulation of reactive oxygen species (ROS), inducing oxidative stress.

-

Enhanced DNA Damage: The combination of increased ROS from DC10 treatment and ionizing radiation leads to a synergistic increase in DNA damage.

-

Reduced Cell Survival: The overwhelming DNA damage and oxidative stress result in decreased clonogenic survival of cancer cells.

Quantitative Data Summary

The in vitro efficacy of DC10 has been evaluated in several xCT-expressing cancer cell lines, including the A172 glioma cell line, the A375 melanoma cell line, and the MCF7 breast cancer cell line.[1]

Table 1: Inhibition of [¹⁴C] Cystine Uptake by DC10

| Cell Line | DC10 Concentration | % Inhibition of Cystine Uptake (Mean ± SD) |

| A172 | 50 µM | ~40% |

| 100 µM | ~60% | |

| 150 µM | ~75% | |

| A375 | 50 µM | ~50% |

| 100 µM | ~70% | |

| 150 µM | ~80% | |

| MCF7 | 50 µM | ~45% |

| 100 µM | ~65% | |

| 150 µM | ~78% |

Data extracted and estimated from graphical representations in Sarowar et al., 2022.[1]

Table 2: Effect of DC10 on Intracellular Glutathione (GSH) and Reactive Oxygen Species (ROS) Levels

| Cell Line | DC10 Concentration | Effect on GSH Levels | Effect on ROS Levels |

| A172 | Dose-dependent | Decrease | Increase |

| A375 | Dose-dependent | Decrease | Increase |

| MCF7 | Dose-dependent | Decrease | Increase |

Qualitative summary based on luminescence assays reported by Sarowar et al., 2022.[1]

Table 3: Synergistic Effect of DC10 and Radiation on Clonogenic Survival

| Cell Line | Treatment | Effect on Colony Formation |

| A375 | DC10 (25 µM) + 2 Gy Radiation | Synergistic Reduction |

| DC10 (25 µM) + 4 Gy Radiation | Synergistic Reduction | |

| DC10 (50 µM) + 2 Gy Radiation | Synergistic Reduction | |

| DC10 (50 µM) + 4 Gy Radiation | Synergistic Reduction |

Summary of findings from clonogenic survival assays.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of DC10's in vitro efficacy.

Cell Culture

The A172 (glioma), A375 (melanoma), and MCF7 (breast cancer) cell lines were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO₂.

[¹⁴C] Cystine Uptake Assay

-

Cells were seeded in 24-well plates and allowed to adhere overnight.

-

The culture medium was replaced with Earle's Balanced Salt Solution (EBSS) and cells were incubated for 15 minutes.

-

Cells were then treated with varying concentrations of DC10 (50 µM, 100 µM, 150 µM) for a specified period.

-

[¹⁴C]-labeled cystine was added to each well and incubated for 10 minutes.

-

The uptake was stopped by washing the cells three times with ice-cold EBSS.

-

Cells were lysed with a 0.1% sodium dodecyl sulfate (SDS) solution.

-

The radioactivity in the cell lysates was measured using a liquid scintillation counter.

-

The protein concentration in each well was determined using a BCA protein assay for normalization.[1]

Intracellular GSH and ROS Measurement

-

Cells were seeded in 96-well plates.

-

After adherence, cells were treated with different concentrations of DC10.

-

Intracellular GSH and ROS levels were measured using luminescence-based assays according to the manufacturer's instructions (e.g., GSH/GSSG-Glo™ Assay for GSH and DCFDA-based assays for ROS).

-

Luminescence or fluorescence was read using a plate reader.

Western Blotting for DNA Damage Markers

-

Cells were treated with DC10, radiation (e.g., 2 or 4 Gy), or a combination of both.

-

After the treatment period, cells were harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration was determined using a BCA assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

The membrane was incubated with primary antibodies against DNA damage markers such as γH2AX and p-ATM overnight at 4°C. An antibody against a housekeeping protein (e.g., GAPDH) was used as a loading control.

-

The membrane was washed with TBST and incubated with the appropriate HRP-conjugated secondary antibody.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Clonogenic Survival Assay

-

Cells were seeded at a low density in 6-well plates.

-

Cells were treated with DC10, radiation, or a combination of both.

-

The cells were then incubated for 10-14 days to allow for colony formation.

-

The colonies were fixed with methanol and stained with crystal violet.

-

Colonies containing at least 50 cells were counted.

-

The surviving fraction was calculated as the ratio of the number of colonies formed after treatment to the number of colonies formed in the control group, corrected for the plating efficiency.

Mandatory Visualizations

Signaling Pathway of DC10 as a Radiosensitizer

Caption: Mechanism of DC10-mediated radiosensitization.

Experimental Workflow for In Vitro Efficacy Assessment

Caption: Workflow for assessing DC10's in vitro efficacy.

Conclusion

The in vitro data strongly support the role of DC10 as a potent radiosensitizer. By inhibiting the xCT antiporter and depleting intracellular glutathione, DC10 effectively increases oxidative stress in cancer cells. This mechanism synergizes with radiation therapy to enhance DNA damage and reduce cancer cell survival. The detailed protocols and quantitative data presented in this guide provide a solid foundation for further preclinical and clinical investigation of DC10 as an adjunct to radiotherapy. These findings highlight the therapeutic potential of targeting the xCT-glutathione axis to overcome radioresistance in cancer.

References

An In-depth Technical Guide on the Core Characteristics of DC10SMe as a Research Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

DC10SMe is a potent, synthetic DNA alkylating agent belonging to the duocarmycin class of compounds. Its high cytotoxicity, particularly against various cancer cell lines, has positioned it as a significant payload candidate for antibody-drug conjugates (ADCs) in targeted cancer therapy. This document provides a comprehensive overview of the fundamental characteristics of this compound, including its mechanism of action, physicochemical properties, and in vitro efficacy. Detailed experimental protocols and visual representations of its mode of action are included to facilitate further research and development.

Core Characteristics and Physicochemical Properties

This compound is a synthetic analogue of the natural product duocarmycin. It functions as a DNA alkylating agent, a class of compounds that covalently modify the DNA of cells, leading to disruption of DNA replication and transcription, and ultimately, apoptosis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C35H29N5O4S2 |

| Molecular Weight | 647.77 g/mol |

| Appearance | Powder |

| Solubility | Soluble in DMSO |

| Research Area | Cancer |

| Target | DNA |

Mechanism of Action: DNA Alkylation and Cellular Response

The primary mechanism of action of this compound is the sequence-selective alkylation of DNA. Like other duocarmycins, it binds to the minor groove of DNA and subsequently alkylates the N3 position of adenine. This covalent adduct formation distorts the DNA helix, interfering with essential cellular processes.

This DNA damage triggers a cellular cascade known as the DNA Damage Response (DDR). While the specific DDR pathways activated by this compound have not been fully elucidated in dedicated studies, DNA alkylating agents are known to induce a complex response involving multiple pathways. The cell attempts to repair the DNA lesions, primarily through the Base Excision Repair (BER) and Nucleotide Excision Repair (NER) pathways. If the damage is too extensive to be repaired, the cell is directed towards apoptosis, or programmed cell death. This process often involves the activation of the ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinase signaling cascades, which are central regulators of the DDR. These kinases phosphorylate a multitude of downstream targets to orchestrate cell cycle arrest and DNA repair or to initiate apoptosis.

Caption: Proposed signaling pathway of this compound-induced DNA damage and cellular response.

In Vitro Cytotoxicity

This compound exhibits exceptionally potent cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are in the picomolar range, highlighting its potential as a highly effective anti-cancer agent.

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (pM) |

| Ramos | Burkitt's Lymphoma | 15[1][2] |

| Namalwa | Burkitt's Lymphoma | 12[1][2] |

| HL-60/s | Acute Myeloid Leukemia | 12[1] |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The following is a generalized protocol for determining the IC50 values of this compound against suspension cancer cell lines, based on standard methodologies for duocarmycin analogues.

Materials:

-

This compound stock solution (in DMSO)

-

Ramos, Namalwa, or HL-60/s human cancer cell lines

-

RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

96-well microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Lysis buffer (e.g., 20% SDS, 50% DMF, pH 4.7)

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture cells to logarithmic growth phase.

-

Harvest cells by centrifugation and resuspend in fresh medium to a concentration of 1 x 10^5 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells is below 0.1% to avoid solvent toxicity.

-

Add 100 µL of the diluted this compound solutions to the respective wells. Include wells with medium only (blank) and cells with medium containing the highest concentration of DMSO used (vehicle control).

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 humidified incubator.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate the plate for an additional 4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

-

Add 100 µL of lysis buffer to each well to solubilize the formazan crystals.

-

Incubate the plate overnight at 37°C.

-

-

Data Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Caption: Experimental workflow for the MTT-based cytotoxicity assay.

Synthesis

The synthesis of this compound is a multi-step process characteristic of the preparation of complex duocarmycin analogues. While a detailed, step-by-step protocol is proprietary and not publicly available, the general strategy involves the synthesis of two key fragments: the DNA-alkylating subunit and the DNA-binding subunit. These fragments are then coupled to form the final compound. The synthesis is a complex undertaking that requires expertise in advanced organic chemistry.

Applications in Research and Drug Development

The extreme potency of this compound makes it an attractive payload for the development of antibody-drug conjugates (ADCs). In an ADC, a monoclonal antibody that specifically targets a tumor-associated antigen is linked to a highly cytotoxic molecule like this compound. This approach allows for the targeted delivery of the cytotoxic agent to cancer cells, thereby minimizing systemic toxicity and enhancing the therapeutic window. The use of this compound in ADC constructs is an active area of research in the pursuit of more effective and safer cancer therapies.

Conclusion

This compound is a powerful research compound with significant potential in the field of oncology. Its well-defined mechanism of action as a DNA alkylator and its picomolar cytotoxicity make it a valuable tool for studying DNA damage and repair, as well as a promising component for the next generation of targeted cancer therapeutics. The information and protocols provided in this guide are intended to support the ongoing research and development efforts centered on this and related compounds.

References

Methodological & Application

Application Note: A Representative Protocol for the Synthesis of a Cysteine-Linked Antibody-Drug Conjugate

Audience: Researchers, scientists, and drug development professionals.

Abstract: Antibody-Drug Conjugates (ADCs) are a class of biopharmaceuticals designed as a targeted therapy for treating cancer.[1][2][3] This application note provides a detailed, representative protocol for the synthesis of a cysteine-linked ADC. The methodology leverages the partial reduction of interchain disulfide bonds within a monoclonal antibody (mAb) to create reactive thiol groups for conjugation. A linker-payload containing a thiol-reactive maleimide group is then covalently attached. This protocol outlines the antibody reduction, the conjugation reaction, and the purification of the final ADC. It also includes representative data and characterization methods to assess the quality of the conjugate, such as the drug-to-antibody ratio (DAR) and product purity.

Introduction to Antibody-Drug Conjugates

Antibody-Drug Conjugates (ADCs) are complex molecules composed of three main components: a monoclonal antibody, a stable linker, and a potent cytotoxic payload.[][5] The antibody is engineered to selectively target antigens on the surface of tumor cells. Upon binding to the target antigen, the ADC is internalized by the cancer cell, typically through receptor-mediated endocytosis. Inside the cell, the linker is cleaved by lysosomal proteases or other intracellular conditions, releasing the cytotoxic payload. The released payload then exerts its cell-killing effect, for example, by inhibiting microtubule formation or causing DNA damage, leading to apoptosis of the cancer cell.

One of the most established methods for ADC synthesis involves conjugation to cysteine residues. In a typical IgG1 antibody, there are four interchain disulfide bonds that are more accessible to reducing agents than the intrachain disulfide bonds. Partial reduction of these bonds yields free thiol (-SH) groups that can be targeted for conjugation. This method allows for the attachment of up to eight drug molecules per antibody.

This document details a general protocol for synthesizing a cysteine-linked ADC, which can be adapted by researchers for their specific antibody, linker, and payload.

General Mechanism of Action

The general mechanism of a cysteine-linked ADC is a multi-step process that ensures targeted delivery of a cytotoxic agent to cancer cells.

References

Application Notes and Protocols for Determining the Drug-to-Antibody Ratio of DC10SMe Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly advancing class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cytotoxicity of a small molecule drug, offering a targeted approach to cancer therapy.[1] The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, representing the average number of drug molecules conjugated to a single antibody.[2] The DAR significantly influences the ADC's efficacy, safety, and pharmacokinetic profile.[3] Therefore, accurate and robust determination of the average DAR and the distribution of drug-loaded species is paramount during ADC development and for quality control.

This document provides detailed application notes and protocols for the determination of the DAR of an ADC, with a focus on a hypothetical ADC containing the DNA alkylating agent DC10SMe. This compound is a potent cytotoxic agent that acts as a DNA alkylator, forming a DNA adduct through N-3 alkylation with adenine residues.[4] The methods described herein are broadly applicable to ADCs, particularly those with cysteine-linked payloads, and include Ultraviolet-Visible (UV/Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Mechanism of Action of this compound Payload

The cytotoxic payload, this compound, exerts its therapeutic effect by damaging the DNA of target cancer cells. Upon internalization of the ADC and release of the payload, this compound acts as a DNA alkylator. Specifically, it forms a covalent bond with the N3 position of adenine in the DNA sequence, leading to the formation of a DNA adduct.[4] This disruption of the DNA structure can inhibit essential cellular processes such as DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).

Comparative Overview of DAR Determination Methods

Several analytical techniques are employed to determine the DAR of ADCs, each with its own advantages and limitations. The choice of method depends on the specific characteristics of the ADC, including the conjugation chemistry (e.g., cysteine or lysine linkage), the physicochemical properties of the small molecule drug, and the desired level of detail in the analysis.

| Method | Principle | Advantages | Limitations | Primary Output |

| UV/Vis Spectroscopy | Measures absorbance at two wavelengths to determine the concentrations of the antibody and drug based on their distinct extinction coefficients. | Simple, rapid, and requires minimal sample preparation. | Provides only the average DAR, not the distribution of drug-loaded species. Can be inaccurate if the drug and antibody absorbance spectra overlap significantly. | Average DAR |

| HIC-HPLC | Separates ADC species based on their hydrophobicity. The addition of hydrophobic drug-linkers increases the overall hydrophobicity of the ADC. | Provides information on the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4). Nondenaturing conditions preserve the ADC's native structure. | May not be suitable for all ADC types (e.g., some lysine-conjugated ADCs). Requires method development to achieve optimal separation. | Average DAR and Drug Load Distribution |

| RP-HPLC | Separates the light and heavy chains of the reduced ADC based on their hydrophobicity. | Provides information on the distribution of the drug on the light and heavy chains. Orthogonal method to HIC. | Requires reduction of the ADC, which alters the native structure. Denaturing conditions may not be suitable for all ADCs. | Average DAR and Drug Distribution on Chains |

| LC-MS | Separates ADC species (intact or reduced) and determines their mass-to-charge ratio to identify and quantify different DAR species. | Provides accurate mass measurements for unambiguous identification of DAR species. Can be used for both intact and reduced ADCs. Highly sensitive and specific. | Higher cost and complexity of instrumentation and data analysis. | Average DAR, Drug Load Distribution, and Mass Confirmation |

Experimental Workflows

The following diagram illustrates the general experimental workflows for determining the DAR of a this compound-ADC using the four primary analytical methods.

Detailed Experimental Protocols

UV/Vis Spectroscopy for Average DAR Determination

This method relies on the Beer-Lambert law to calculate the concentrations of the antibody and the conjugated drug. It is assumed that the this compound payload has a distinct UV absorbance maximum away from the 280 nm absorbance of the antibody.

Protocol:

-

Determine Extinction Coefficients:

-

Experimentally determine the molar extinction coefficients of the naked monoclonal antibody (ε_Ab) at 280 nm.

-

Determine the molar extinction coefficient of the this compound drug-linker (ε_Drug) at its wavelength of maximum absorbance (λ_max) and at 280 nm (ε_Drug,280).

-

-

Sample Preparation:

-

Dilute the this compound-ADC sample to an appropriate concentration (e.g., 1 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4).

-

-

Absorbance Measurement:

-

Measure the absorbance of the diluted ADC sample at 280 nm (A_280) and at the λ_max of the drug (A_λmax) using a calibrated spectrophotometer.

-

-

Calculation of Average DAR:

-

Calculate the concentration of the antibody (C_Ab) and the drug (C_Drug) using the following equations:

-

C_Ab = (A_280 - (A_λmax * (ε_Drug,280 / ε_Drug,λmax))) / ε_Ab,280

-

C_Drug = A_λmax / ε_Drug,λmax

-

-

Calculate the average DAR:

-

Average DAR = C_Drug / C_Ab

-

-

Quantitative Data Summary:

| Parameter | Value |

| ε_Ab at 280 nm | User Determined |

| ε_Drug at λ_max | User Determined |

| ε_Drug at 280 nm | User Determined |

| A_280 of ADC | Measured |

| A_λmax of ADC | Measured |

| Calculated Average DAR | Result |

Hydrophobic Interaction Chromatography (HIC-HPLC)

HIC separates ADC species based on their hydrophobicity. For a cysteine-linked ADC, species with DAR 0, 2, 4, 6, and 8 can often be resolved.

Protocol:

-

Instrumentation and Column:

-

HPLC system with a UV detector.

-

HIC column (e.g., Tosoh TSKgel Butyl-NPR, Agilent AdvanceBio HIC).

-

-

Mobile Phases:

-

Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

-

Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.

-

-

Chromatographic Conditions:

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 280 nm.

-

Gradient:

Time (min) %B 0 0 20 100 25 100 26 0 | 30 | 0 |

-

-

Sample Preparation:

-

Dilute the this compound-ADC to approximately 1 mg/mL in Mobile Phase A.

-

-

Data Analysis:

-

Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).

-

Calculate the percentage of each species.

-

Calculate the weighted average DAR:

-

Average DAR = Σ (Peak Area % of each species * DAR value of species) / 100

-

-

Quantitative Data Summary:

| DAR Species | Retention Time (min) | Peak Area | Peak Area % |

| DAR0 | User Determined | Measured | Calculated |

| DAR2 | User Determined | Measured | Calculated |

| DAR4 | User Determined | Measured | Calculated |

| DAR6 | User Determined | Measured | Calculated |

| DAR8 | User Determined | Measured | Calculated |

| Weighted Average DAR | Result |

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method involves the reduction of the ADC to separate the light and heavy chains.

Protocol:

-

Instrumentation and Column:

-

HPLC system with a UV detector.

-

Reversed-phase column (e.g., Agilent PLRP-S, Waters ACQUITY UPLC BEH C4).

-

-

Mobile Phases:

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

-

Chromatographic Conditions:

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 75-80 °C.

-

Detection: UV at 280 nm.

-

Gradient:

Time (min) %B 0 25 30 55 35 90 40 90 41 25 | 45 | 25 |

-

-

Sample Preparation (Reduction):

-

To 100 µg of ADC (at ~1 mg/mL), add Dithiothreitol (DTT) to a final concentration of 10 mM.

-

Incubate at 37 °C for 30 minutes.

-

-

Data Analysis:

-

Integrate the peak areas for the unconjugated light chain (L0), conjugated light chain (L1), unconjugated heavy chain (H0), and conjugated heavy chains (H1, H2, H3, H4).

-

Calculate the weighted average DAR using the following formula:

-

Average DAR = (Σ(Area_L_conjugated * n_drug_L) + Σ(Area_H_conjugated * n_drug_H)) / (ΣArea_L_all + ΣArea_H_all)

-

Where n_drug is the number of drugs on that chain. For a typical cysteine-linked IgG1, the light chain can have 0 or 1 drug, and the heavy chain can have 0, 1, 2, or 3 drugs.

-

-

Quantitative Data Summary:

| Chain Species | Retention Time (min) | Peak Area |

| Light Chain (L0) | User Determined | Measured |

| Light Chain (L1) | User Determined | Measured |

| Heavy Chain (H0) | User Determined | Measured |

| Heavy Chain (H1) | User Determined | Measured |

| Heavy Chain (H2) | User Determined | Measured |

| Heavy Chain (H3) | User Determined | Measured |

| Calculated Average DAR | Result |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Intact ADC Analysis

This protocol describes the analysis of the intact ADC to determine the DAR distribution.

Protocol:

-

Instrumentation and Column:

-

UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Reversed-phase column suitable for intact proteins (e.g., Waters ACQUITY UPLC BEH300 C4).

-

-

Mobile Phases:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

-

Chromatographic Conditions:

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 60 °C.

-

Gradient: A shallow gradient from ~20% to 50% B over 15-20 minutes is a good starting point.

-

-

Mass Spectrometry Settings:

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Acquisition Mode: Full MS scan over a mass range appropriate for the ADC (e.g., m/z 1000-5000).

-

Optimize source parameters (e.g., capillary voltage, source temperature) for intact protein analysis.

-

-

Sample Preparation:

-

Dilute the ADC to ~0.1-0.5 mg/mL in Mobile Phase A.

-

For simplified spectra, the ADC can be deglycosylated using PNGase F prior to analysis.

-

-

Data Analysis:

-

Deconvolute the raw mass spectrum to obtain the zero-charge mass spectrum.

-

Identify the peaks corresponding to the different DAR species.

-

The relative abundance of each species is determined from the peak intensities in the deconvoluted spectrum.

-

Calculate the weighted average DAR based on the relative abundances.

-

Quantitative Data Summary:

| DAR Species | Observed Mass (Da) | Relative Abundance (%) |

| DAR0 | User Determined | Calculated |

| DAR2 | User Determined | Calculated |

| DAR4 | User Determined | Calculated |

| DAR6 | User Determined | Calculated |

| DAR8 | User Determined | Calculated |

| Weighted Average DAR | Result |

Logical Relationships of DAR Determination Methods

The selection of a DAR determination method is a balance between the level of detail required, sample throughput, and available instrumentation. The methods are often used in a complementary fashion to provide a comprehensive characterization of the ADC.

Disclaimer: The protocols provided are intended as a general guide. Optimization of these methods is necessary for the specific antibody-drug conjugate, including this compound, and the available instrumentation. The physicochemical properties of the this compound drug and linker, such as its extinction coefficient and hydrophobicity, will significantly impact the experimental parameters.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of DC10SMe Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of targeted therapeutics engineered to selectively deliver highly potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity.[1][2] A pivotal step in the preclinical development of any ADC, including those utilizing the novel DC10SMe payload, is the rigorous evaluation of its cytotoxic potential in vitro.[3][4] These assays are crucial for selecting promising ADC candidates, predicting in vivo efficacy, and assessing their specificity.[3]

This document provides a detailed protocol for determining the in vitro cytotoxicity of this compound ADCs using the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method that measures cell viability by quantifying the metabolic activity of living cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the determination of the ADC's cytotoxic effect.

Note on this compound: The specific mechanism of action and signaling pathway for the this compound payload are not detailed in publicly available literature. The provided signaling pathway diagram represents a generalized mechanism for ADC-induced cell death. Researchers should supplement this with specific pathway analysis once the molecular target of this compound is identified.

Mechanism of Action of Antibody-Drug Conjugates

The therapeutic action of an ADC is a multi-step process designed for targeted cell killing.

-

Target Binding: The monoclonal antibody component of the ADC specifically recognizes and binds to a target antigen predominantly expressed on the surface of cancer cells.

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.

-

Lysosomal Trafficking: The internalized complex is trafficked to lysosomes within the cell.

-

Payload Release: Inside the lysosome, the linker connecting the antibody to the this compound payload is cleaved by the acidic environment or specific lysosomal enzymes. This releases the active cytotoxic drug into the cytoplasm.

-

Cytotoxicity: The released this compound payload then interacts with its intracellular target, disrupting critical cellular processes and ultimately leading to programmed cell death (apoptosis).

-

Bystander Effect: If the released payload is cell-permeable, it can diffuse out of the target cell and kill neighboring antigen-negative cancer cells, a phenomenon known as the bystander effect. This is particularly important for treating tumors with heterogeneous antigen expression.

Experimental Protocols

Materials and Reagents

-

Cell Lines:

-

Antigen-positive cancer cell line (e.g., BT-474 for HER2-targeting ADCs).

-

Antigen-negative cancer cell line (e.g., MCF-7 for HER2-targeting ADCs) to assess target specificity.

-

-

Antibody-Drug Conjugates:

-

This compound ADC (Test Article)

-

Unconjugated monoclonal antibody (Negative Control)

-

Isotype control ADC with the same payload (Optional Control)

-

-

Reagents:

-

Appropriate complete cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA (for adherent cells)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered).

-

Solubilization solution (e.g., Dimethyl Sulfoxide (DMSO) or 10% SDS in 0.01 M HCl).

-

-

Equipment:

-

96-well flat-bottom cell culture plates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader capable of measuring absorbance at 570 nm.

-

Biological safety cabinet

-

Multichannel pipette

-

Inverted microscope

-

Assay Protocol: MTT-Based Cytotoxicity Assay

This protocol is adapted from established methods for assessing ADC cytotoxicity.

Step 1: Cell Seeding

-

Culture antigen-positive and antigen-negative cells to ~80% confluency.

-

For adherent cells, wash with PBS and detach using Trypsin-EDTA. Suspension cells can be collected directly.

-

Resuspend cells in complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).

-

Dilute the cell suspension to the predetermined optimal seeding density (typically 1,000-10,000 cells/well).

-

Seed 50 µL of the cell suspension into each well of a 96-well plate.

-

Include wells with medium only to serve as a blank control for background absorbance.

-

Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂ to allow cells to attach and resume growth.

Step 2: ADC Treatment

-

Prepare serial dilutions of the this compound ADC and control articles (e.g., unconjugated antibody) in complete medium. It is recommended to prepare these at 2 times the final desired concentration.

-

Carefully remove the medium from the wells (for adherent cells) or add the treatment directly.

-

Add 50 µL of the prepared ADC dilutions to the respective wells, resulting in a final volume of 100 µL per well.

-

Add 50 µL of fresh medium to the "untreated control" and "blank" wells.

-

Incubate the plate for a period determined by the cell line's doubling time and the ADC's mechanism, typically 72 to 120 hours.

Step 3: MTT Addition and Incubation

-

After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well, including controls.

-

Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT to insoluble purple formazan crystals.

Step 4: Formazan Solubilization

-

Carefully aspirate the medium from each well without disturbing the formazan crystals. For suspension cells, centrifuge the plate before aspiration.

-

Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

Step 5: Absorbance Measurement and Data Analysis

-

Read the absorbance of each well at 570 nm using a microplate reader.

-

Subtract the average absorbance of the "blank" wells from all other readings.

-

Calculate the percentage of cell viability for each concentration using the following formula:

-

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

-

-

Plot the % Cell Viability against the logarithm of the ADC concentration.

-

Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation

Quantitative data from the cytotoxicity assay should be summarized for clear interpretation and comparison.

Table 1: In Vitro Cytotoxicity of this compound ADC against Antigen-Positive and Antigen-Negative Cell Lines

| Cell Line | Target Antigen Expression | Treatment Article | IC50 (ng/mL) |

| BT-474 | Positive (+) | This compound ADC | 4.5 |

| BT-474 | Positive (+) | Unconjugated Antibody | > 10,000 |

| MCF-7 | Negative (-) | This compound ADC | > 10,000 |

Table 2: Assay Parameters and Conditions

| Parameter | Condition |

| Assay Method | MTT Colorimetric Assay |

| Plate Format | 96-well |

| Seeding Density | 5,000 cells/well |

| Incubation Time | 96 hours |

| Wavelength | 570 nm |

| Solubilization Agent | DMSO |

Safety and Handling Precautions

The cytotoxic payloads used in ADCs are highly potent compounds. Therefore, strict safety protocols must be followed.

-

Hazard Assessment: Conduct a thorough hazard assessment to determine the occupational exposure limits (OELs) for the this compound payload and the ADC.

-

Containment: Handle the payload and ADC in appropriate containment, such as a certified biological safety cabinet or an isolator, especially when working with powders.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, double gloves, and eye protection.

-

Waste Disposal: Dispose of all contaminated materials (e.g., pipette tips, plates, media) as hazardous waste according to institutional guidelines.

-

Training: Ensure all personnel are trained on the specific risks and safe handling procedures for potent cytotoxic compounds.

Visualizations

ADC Mechanism of Action

Caption: Generalized mechanism of action for a this compound antibody-drug conjugate.

Experimental Workflow

Caption: Workflow for the in vitro cytotoxicity assay of this compound ADCs.

References

Application Notes and Protocols for the Analytical Characterization of Antibody-Drug Conjugates with a DC10SMe Payload

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a revolutionary class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cytotoxic activity of a small molecule payload. This targeted delivery approach enhances the therapeutic window of the cytotoxic agent by minimizing systemic exposure and associated toxicities.[1][2][3][4] This document provides a comprehensive overview of the analytical techniques and detailed protocols for the characterization of a hypothetical ADC utilizing DC10SMe, a potent DNA alkylating agent, as its payload.

This compound is a highly cytotoxic compound that exerts its anti-cancer effect by alkylating DNA, leading to DNA damage and subsequent cell death.[5] The protocols and methodologies outlined herein are designed to provide a robust framework for the analytical characterization of an ADC from its initial synthesis through to its preclinical evaluation. While these notes are tailored for an ADC with a DNA-damaging payload, the principles and many of the techniques are broadly applicable to the characterization of various ADCs.

Physicochemical Characterization

A thorough physicochemical characterization is paramount to ensure the identity, purity, and homogeneity of the ADC. This involves a suite of analytical techniques to assess the integrity of the conjugate, determine the drug-to-antibody ratio (DAR), and quantify impurities.

Drug-to-Antibody Ratio (DAR) Determination

The DAR is a critical quality attribute (CQA) of an ADC as it directly influences its efficacy and safety. An optimal DAR ensures sufficient payload delivery to the target cells while minimizing off-target toxicities. Several techniques can be employed for DAR determination.

Table 1: Comparison of Techniques for DAR Determination

| Technique | Principle | Advantages | Disadvantages |

| UV-Vis Spectroscopy | Measures absorbance at 280 nm (for the antibody) and at the payload's maximum absorbance wavelength. The DAR is calculated using the extinction coefficients of the antibody and the payload. | Simple, rapid, and requires minimal sample preparation. | Can be inaccurate if the payload's absorbance overlaps with the antibody's or if impurities with similar absorbance are present. |

| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on the hydrophobicity conferred by the conjugated payload. Species with different numbers of conjugated drugs will have different retention times. | Provides information on the distribution of different drug-loaded species (DAR distribution). Can be performed under non-denaturing conditions. | Mobile phases are often not directly compatible with mass spectrometry. |

| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates the light and heavy chains of the reduced ADC based on hydrophobicity. The DAR can be calculated from the relative peak areas of the drug-conjugated and unconjugated chains. | High resolution and compatible with mass spectrometry. Allows for the analysis of drug distribution on light and heavy chains. | Requires denaturation of the ADC, which may not be representative of the native state. |